molecular formula C19H15ClN4O3S B2846293 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713083-65-9

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2846293
CAS No.: 713083-65-9
M. Wt: 414.86
InChI Key: BMAAERCISRCJPV-UHFFFAOYSA-N
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Description

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline core and furan ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide: Similar structure with an amino group instead of a furan ring.

    3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide: Another compound with a similar core structure but different substituents.

Uniqueness

The presence of the furan ring in this compound distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAAERCISRCJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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